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Compound of Interest

Compound Name: (-)-Lariciresinol

Cat. No.: B1260115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Lariciresinol, a lignan found in various plants, has demonstrated notable antifungal

properties. Research indicates its potential as a novel antifungal agent, primarily functioning

through the disruption of the fungal plasma membrane. This document provides a detailed

overview of its antifungal activity, experimental protocols for its evaluation, and a summary of

its mechanism of action.

Antifungal Activity of (-)-Lariciresinol
(-)-Lariciresinol has been shown to be effective against a range of pathogenic fungi. Its

antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which

is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of (-)-Lariciresinol against Various Fungal

Species
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Fungal Species MIC (µg/mL)

Candida albicans 25[1]

Trichosporon beigelii 12.5

Malassezia furfur 25

Mechanism of Action
The primary antifungal mechanism of (-)-Lariciresinol is the disruption of the fungal plasma

membrane's integrity.[1][2] This leads to increased membrane permeability, leakage of

intracellular components, and ultimately, cell death. This membrane-centric action has been

elucidated through various biophysical and cell-based assays. At present, there is no direct

evidence to suggest that (-)-Lariciresinol significantly affects specific fungal signaling

pathways. Its action appears to be a direct physical disruption of the cell membrane.

Experimental Protocols
The following are detailed protocols for key experiments to assess the antifungal activity and

mechanism of action of (-)-Lariciresinol. These protocols are based on established

methodologies and findings from relevant research.

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for

antifungal susceptibility testing of yeasts.

Materials:

(-)-Lariciresinol stock solution (e.g., 1 mg/mL in DMSO)

Fungal culture (e.g., Candida albicans)

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

Sterile 96-well microtiter plates
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Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

Sterile DMSO (for drug-free control)

Positive control antifungal (e.g., Amphotericin B)

Procedure:

Preparation of Fungal Inoculum:

Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at

35°C for 24-48 hours.

Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland

standard (approximately 1-5 x 10^6 CFU/mL).

Dilute the suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum

concentration of 1-5 x 10^3 CFU/mL.

Preparation of Drug Dilutions:

Perform serial two-fold dilutions of the (-)-Lariciresinol stock solution in RPMI-1640

medium in the 96-well plate. The final concentration range should typically span from

0.125 to 64 µg/mL.

Include a drug-free well (containing DMSO at the same concentration as the highest drug

concentration well) as a negative control (growth control).

Include a positive control antifungal agent.

Inoculation and Incubation:

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing

100 µL of the drug dilutions.

Incubate the plate at 35°C for 24-48 hours.

MIC Determination:
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The MIC is determined as the lowest concentration of (-)-Lariciresinol that causes a

significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the

drug-free control well. This can be assessed visually or by measuring the optical density at

530 nm using a microplate reader.

Protocol 2: Fungal Plasma Membrane Permeabilization
Assay using Propidium Iodide (PI) and Flow Cytometry
This protocol assesses membrane integrity by measuring the uptake of the fluorescent dye

Propidium Iodide, which can only enter cells with compromised membranes.

Materials:

Fungal cells (e.g., Candida albicans) treated with (-)-Lariciresinol at various concentrations

(e.g., MIC, 2x MIC) and untreated controls.

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water).

Phosphate-buffered saline (PBS), pH 7.4.

Flow cytometer.

Procedure:

Cell Treatment:

Incubate fungal cells with different concentrations of (-)-Lariciresinol for a specified time

(e.g., 4 hours). Include an untreated control.

Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes) and wash twice with PBS.

Staining:

Resuspend the cell pellet in 1 mL of PBS.

Add PI to a final concentration of 2 µg/mL.

Incubate in the dark at room temperature for 15-30 minutes.
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Flow Cytometry Analysis:

Analyze the stained cells using a flow cytometer.

Excite the cells with a 488 nm laser and detect the PI fluorescence in the appropriate

channel (e.g., FL2 or FL3, typically around 617 nm).

Collect data for at least 10,000 events per sample.

An increase in the percentage of PI-positive cells in the treated samples compared to the

control indicates membrane permeabilization.

Protocol 3: Assessment of Membrane Potential using
DiSC3(5) Fluorescence Quenching Assay
This assay uses the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to

monitor changes in fungal plasma membrane potential. In polarized cells, the dye aggregates

and its fluorescence is quenched. Depolarization leads to the release of the dye and an

increase in fluorescence.

Materials:

Fungal cells (e.g., Candida albicans).

DiSC3(5) stock solution (e.g., 1 mM in DMSO).

HEPES buffer (5 mM, pH 7.4) containing 5 mM glucose.

Fluorometer with temperature control and stirring capabilities.

Procedure:

Cell Preparation:

Harvest fungal cells in the mid-logarithmic phase, wash, and resuspend in HEPES buffer

to an OD600 of approximately 0.05.

Dye Loading:
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Add DiSC3(5) to the cell suspension to a final concentration of 0.2 µM.

Incubate at 37°C with stirring until the fluorescence signal stabilizes (quenching is

complete), which may take up to 60 minutes.

Fluorescence Measurement:

Place the cell suspension in a cuvette in the fluorometer.

Set the excitation wavelength to 622 nm and the emission wavelength to 670 nm.

Record the baseline fluorescence.

Add (-)-Lariciresinol to the desired final concentration and continue to record the

fluorescence.

An increase in fluorescence intensity upon addition of the compound indicates membrane

depolarization.

Protocol 4: Evaluation of Membrane Fluidity with 1,6-
diphenyl-1,3,5-hexatriene (DPH) Fluorescence
Anisotropy
This method measures changes in the fluidity of the hydrophobic core of the plasma membrane

using the fluorescent probe DPH. A decrease in fluorescence anisotropy indicates an increase

in membrane fluidity.

Materials:

Fungal cells (e.g., Candida albicans).

DPH stock solution (e.g., 2 mM in tetrahydrofuran).

PBS, pH 7.4.

Fluorometer capable of measuring fluorescence anisotropy.

Procedure:
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Cell Preparation and Staining:

Harvest and wash fungal cells as described previously. Resuspend in PBS.

Add DPH to the cell suspension to a final concentration of 2 µM.

Incubate at 37°C for 30-60 minutes in the dark to allow the probe to incorporate into the

membrane.

Treatment:

Add (-)-Lariciresinol at various concentrations to the DPH-labeled cell suspension.

Incubate for a defined period (e.g., 30 minutes).

Anisotropy Measurement:

Measure the fluorescence anisotropy using a fluorometer with excitation set at 360 nm

and emission at 430 nm.

Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV +

2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation

and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively,

and G is the grating correction factor.

A decrease in anisotropy in treated cells compared to untreated controls suggests that (-)-
Lariciresinol increases membrane fluidity.

Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental

workflows for studying (-)-Lariciresinol.
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Caption: Proposed mechanism of antifungal action of (-)-Lariciresinol.
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Experimental Workflow for Assessing (-)-Lariciresinol's Antifungal Mechanism
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Caption: Workflow for investigating the membrane-disrupting activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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